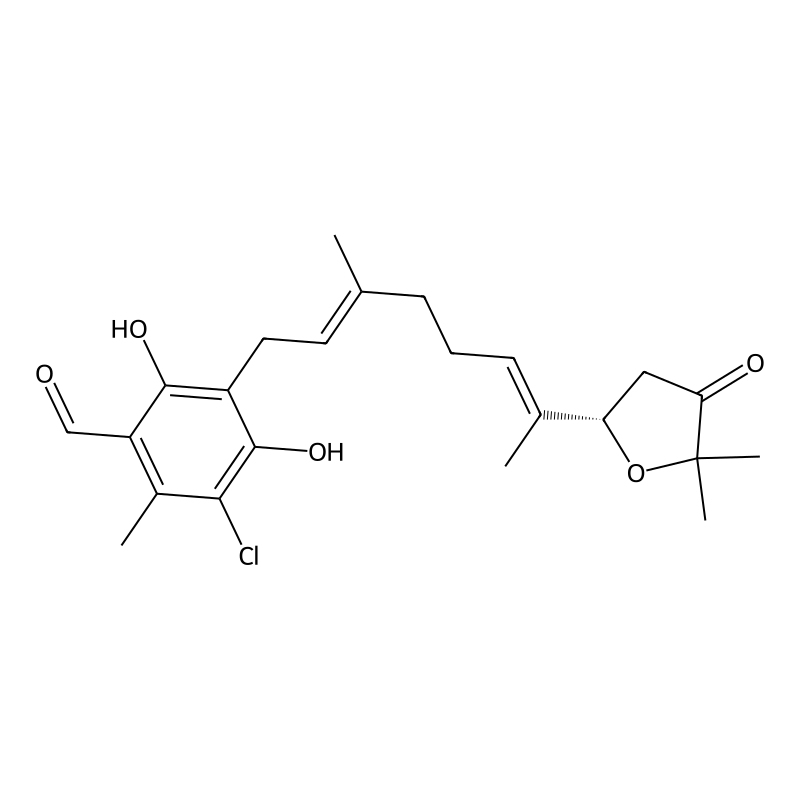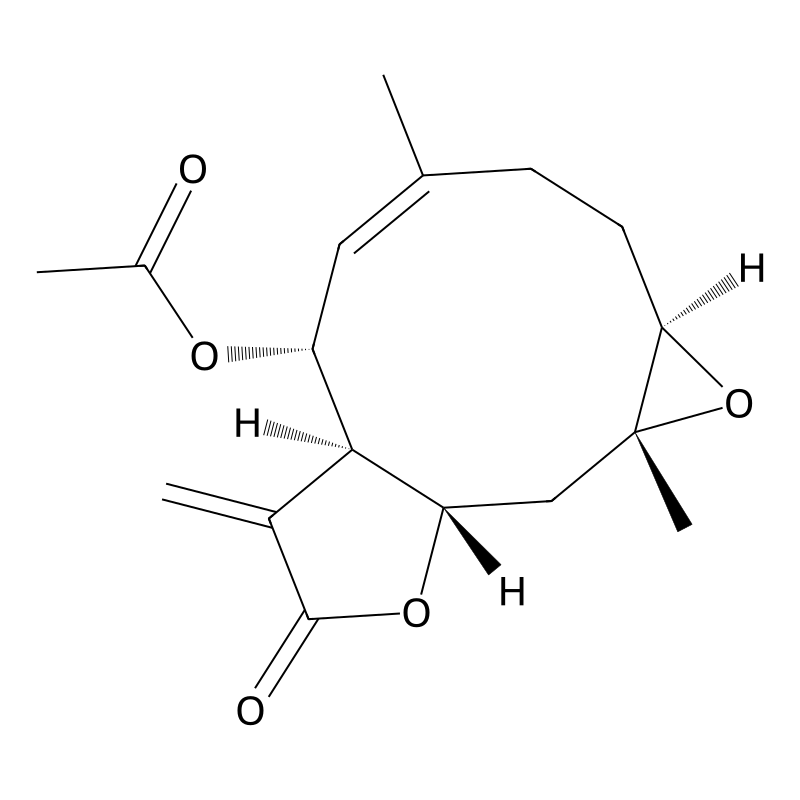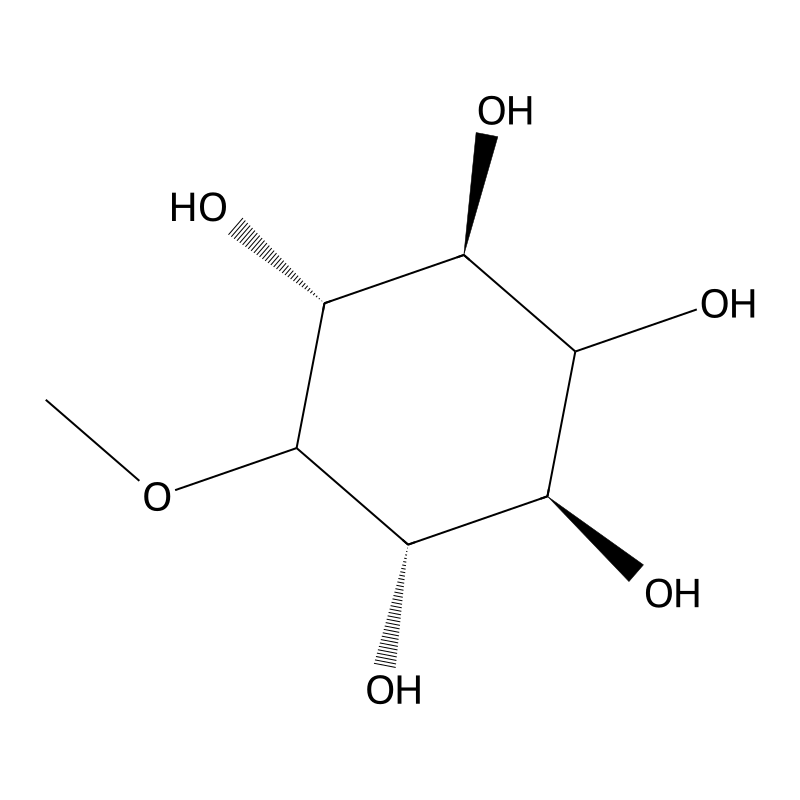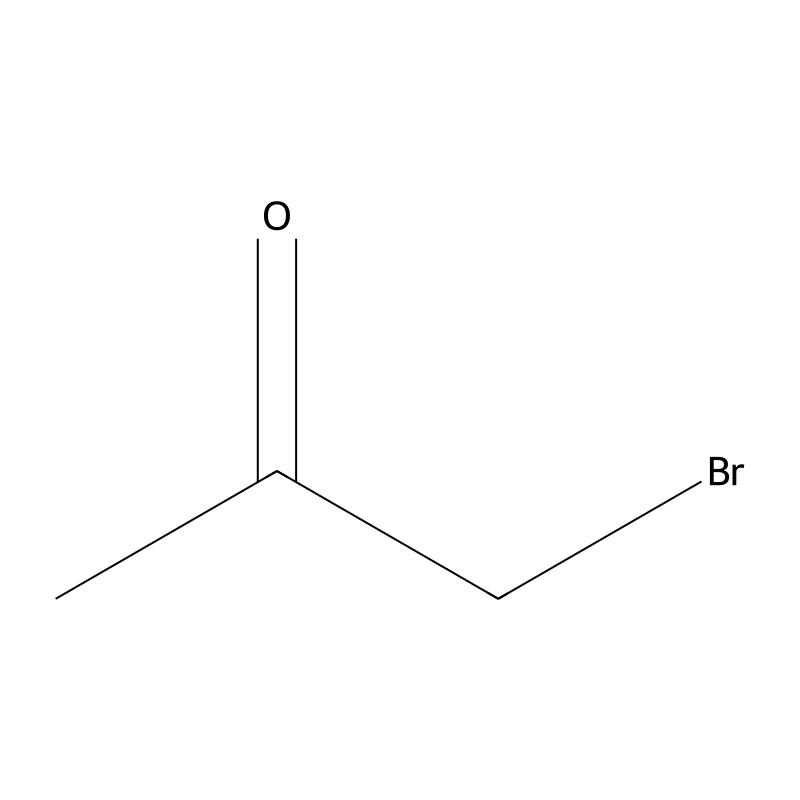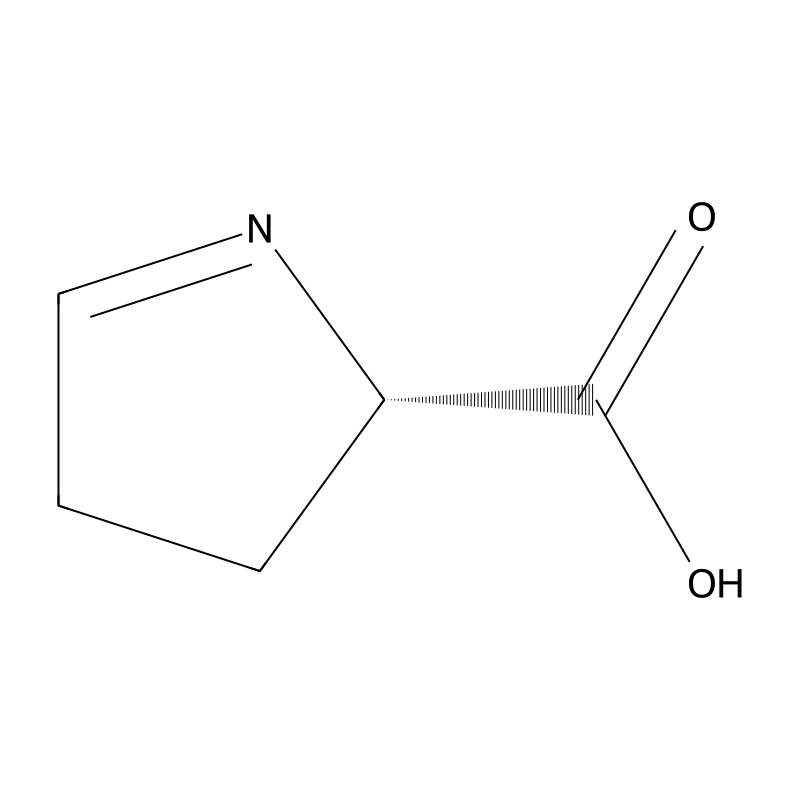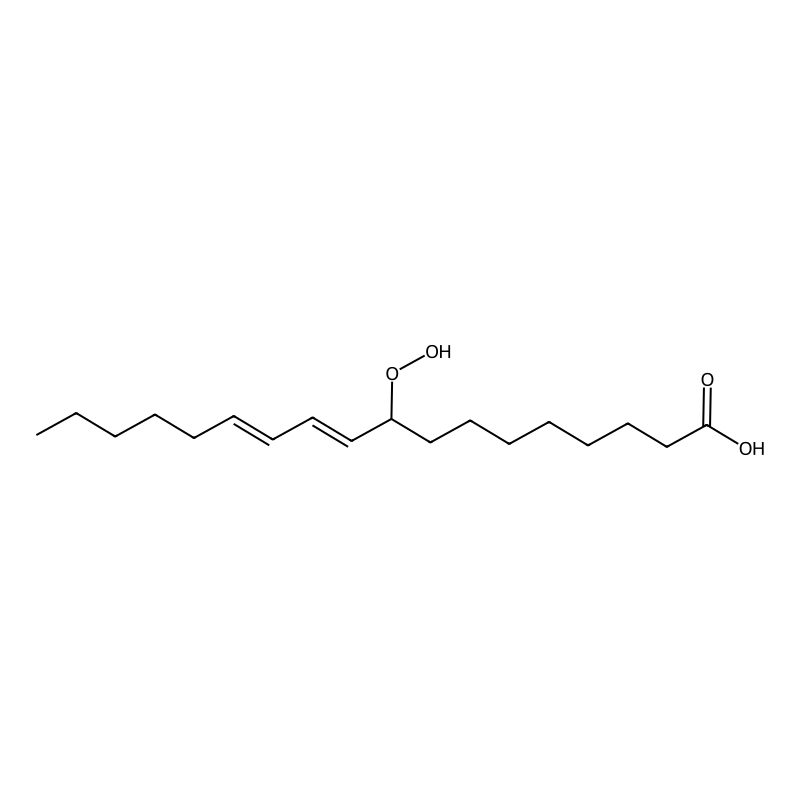N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
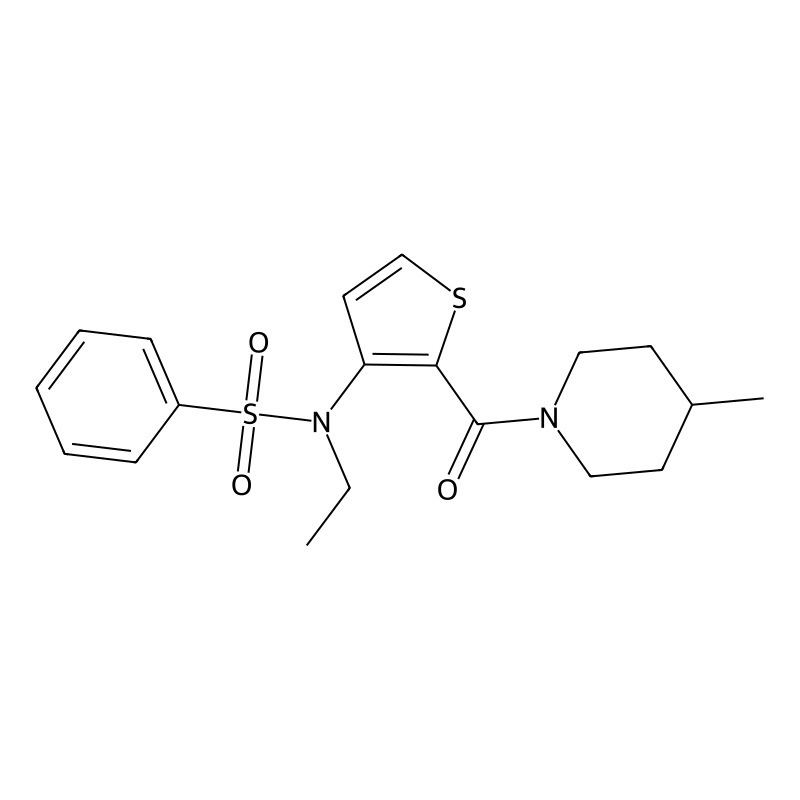
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry and Drug Design
Specific Scientific Field: Medicinal chemistry and drug design involve the discovery and development of new pharmaceutical compounds.
Summary: Piperidine derivatives serve as essential building blocks for constructing drugs. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and alkaloids. The synthesis of substituted piperidines is an ongoing area of interest in organic chemistry .
Methods and Experimental Procedures: Researchers employ diverse synthetic strategies to access piperidine derivatives:
Cyclization Reactions: Intramolecular cyclization reactions lead to the formation of piperidine rings.
Multicomponent Reactions: These efficient methods allow the assembly of complex piperidine structures from simple starting materials.
Functionalization: Researchers modify existing piperidine derivatives to introduce specific functional groups.
Hydrogenation and Amination: These transformations enable the creation of diverse piperidine scaffolds.
Results and Outcomes: The successful synthesis of novel piperidine derivatives provides valuable compounds for drug development. Researchers evaluate their biological activity and pharmacological potential. Quantitative data on yields, purity, and selectivity guide further optimization .
Electrochemical Devices: Ionic Transport Membranes
Specific Scientific Field: Electrochemistry and materials science.
Summary: Composite membranes containing piperidine-based ionic liquids, such as N-ethyl-N-methylpyrrolidinium tetrafluoroborate, have applications in electrochemical devices. These self-standing membranes find use in lithium metal batteries and other energy storage systems .
Methods and Experimental Procedures: Researchers incorporate polyvinylidene difluoride (PVDF) electrospun nanofibers within the ionic liquid matrix. The resulting composite membranes exhibit enhanced ionic transport properties.
Results and Outcomes: The self-standing membranes demonstrate improved performance in electrochemical devices, including better ion conductivity and stability. These findings contribute to the development of advanced energy storage technologies .
Antioxidant Activity
Specific Scientific Field: Biochemistry and pharmacology.
Summary: Certain piperidine derivatives exhibit antioxidant properties. For example, compounds containing a chloro group have shown strong interaction with the DPPH radical, indicating potential as antioxidants .
Methods and Experimental Procedures: Researchers evaluate the antioxidant activity of piperidine derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Results and Outcomes: Compounds with chloro-substituted piperidine moieties demonstrate promising antioxidant effects.

